molecular formula C10H9F2N3O B1483107 (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092561-67-4

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1483107
CAS No.: 2092561-67-4
M. Wt: 225.19 g/mol
InChI Key: QVJQVDMLQNHDAM-UHFFFAOYSA-N
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Description

(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a chemical compound of significant interest in medicinal and agrochemical research. It belongs to the pyrazole class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles . The molecule features a pyridine ring and a difluoromethyl group on the pyrazole core, a substitution pattern known to enhance the physicochemical properties of lead compounds. Pyrazole derivatives are frequently investigated for their wide spectrum of biological activities. Research on analogous structures has demonstrated potential in areas such as anti-inflammatory, anticancer, antibacterial, and antifungal applications . The incorporation of a difluoromethyl group (-CF2H) is a common strategy in modern medicinal chemistry. This group can act as a bioisostere for other functional groups and is known to influence a molecule's lipophilicity, metabolic stability, and membrane permeability . Furthermore, the -CF2H group can serve as a hydrogen bond donor, which may be crucial for specific target interactions . The presence of the pyridin-3-yl moiety contributes to the molecule's potential as a ligand for various enzymatic targets, making it a valuable intermediate for constructing more complex, targeted drug candidates. This compound is presented as a key building block for scientists engaged in the synthesis of novel active molecules. It is ideal for use in cross-coupling reactions, further functionalization of the alcohol group, or as a core structure in bioisosteric replacement strategies. This compound is provided for research purposes as part of drug discovery and development programs. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-10(12)15-8(6-16)4-9(14-15)7-2-1-3-13-5-7/h1-5,10,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJQVDMLQNHDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a novel compound belonging to the pyrazole derivatives class, characterized by its unique chemical structure that includes a difluoromethyl group and a pyridinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F2N3OC_8H_8F_2N_3O with a molecular weight of approximately 201.17 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which may facilitate interactions with biological targets.

PropertyValue
Molecular Weight201.17 g/mol
Molecular FormulaC8H8F2N3OC_8H_8F_2N_3O
CAS Number2092561-67-4

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl and pyridinyl groups may enhance binding affinity and selectivity towards these targets, leading to various therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

2. Anticancer Properties
Pyrazole derivatives are being explored for their anticancer potential. In vitro studies have indicated that compounds similar to this compound can inhibit the growth of cancer cell lines, including breast cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects
There is evidence that certain pyrazole derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives, including those closely related to this compound:

Case Study 1: Antifungal Activity
A study focused on a series of difluoromethyl-substituted pyrazoles demonstrated their effectiveness against phytopathogenic fungi. The compounds were tested for their ability to inhibit mycelial growth, showing promising results compared to standard antifungal agents .

Case Study 2: Anticancer Activity
Research involving various pyrazole derivatives has shown their potential in inhibiting cancer cell proliferation. In one study, a specific derivative was tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxic effects when used alone or in combination with doxorubicin .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol N1: CF$2$H; C3: pyridin-3-yl; C5: CH$2$OH C${10}$H${9}$F${2}$N${3}$O 225.20 Polar surface area: ~50 Ų; moderate lipophilicity (calculated LogP: 1.2)
(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol N1: CH$2$CH$2$F; C3: pyridin-3-yl; C5: CH$_2$OH C${11}$H${12}$FN$_{3}$O 221.23 Higher flexibility due to ethyl chain; lower metabolic stability vs. difluoromethyl analog
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride N1: pyridin-3-yl; C3: CF$3$; C5: CH$2$NH$_2$·HCl C${10}$H${10}$ClF$3$N$4$ 278.66 Increased hydrophilicity (amine hydrochloride); stronger electron-withdrawing CF$_3$ group
[2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol Pyridin-3-yl at C2; N1: isopropyl; C5: CH$_2$OH C${12}$H${15}$N$_3$O 217.27 Bulky isopropyl group reduces solubility; LogP: 1.8 (calculated)

Key Observations :

  • Fluorine Substitution: Difluoromethyl (CF$2$H) and trifluoromethyl (CF$3$) groups improve metabolic stability and electronegativity compared to non-fluorinated analogs. However, CF$_3$ increases molecular weight and steric hindrance .
  • Pyridine vs. Phenyl : Pyridin-3-yl introduces a basic nitrogen, influencing solubility and π-π stacking interactions in biological systems .

Challenges :

  • Difluoromethyl Introduction : CF$2$H groups require specialized reagents (e.g., ClCF$2$H gas) or fluorinated building blocks, complicating synthesis .
  • Regioselectivity : Pyrazole ring functionalization at specific positions (e.g., C3 vs. C5) demands careful control of reaction conditions .

Preparation Methods

While the above methods focus on the pyrazole core and difluoromethyl group, the introduction of the pyridin-3-yl substituent at the 3-position and the methanol group at the 5-position typically involves:

A representative purification method includes flash column chromatography using methanol/dichloromethane gradients, followed by acid/base extraction and neutralization steps to isolate the final product as a pure compound.

Summary Table of Preparation Methods

Preparation Aspect Method 1: Difluoroacetyl Condensation Method 2: Carbointercalation/Halogenation Pyridin-3-yl and Hydroxymethyl Introduction
Starting materials α,β-unsaturated ester, 2,2-difluoroacetyl halide, methylhydrazine Difluorochloromethane, CO, methylhydrazine, propiolic acid Halogenated pyrazole intermediate, pyridin-3-yl boronic acid or halide
Key catalysts Potassium iodide Palladium salts, phosphine ligands Palladium catalysts (for coupling)
Reaction conditions Low temperature (-30 to -20 °C), aqueous and organic solvents Pd-catalyzed carbonylation, halogenation, cyclization Room temperature, organic solvents, chromatographic purification
Yield range 75-80% 83-85% Variable; dependent on coupling and reduction efficiency
Purity (HPLC) >99% ~98% High purity after purification
Notes Recrystallization in alcohol/water mixture improves purity Halogenation step critical for cyclization Final hydroxymethyl group introduced via reduction or substitution

Research Findings and Observations

  • The use of potassium iodide as a catalyst in the difluoroacetyl condensation method significantly improves the reaction efficiency and product purity.
  • Palladium-catalyzed carbointercalation combined with halogenation offers a robust alternative with high yield and purity, suitable for scale-up.
  • The combination of hydrazine derivatives and α,β-unsaturated esters or propiolic acid provides a versatile platform for pyrazole ring construction, allowing for diverse substitution patterns including pyridinyl groups.
  • Purification techniques such as recrystallization and flash chromatography are essential to achieve high purity, especially when sensitive functional groups like difluoromethyl and hydroxymethyl are present.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

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